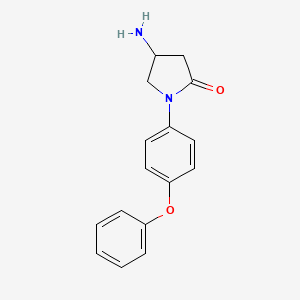
4-Amino-1-(4-phenoxyphenyl)pyrrolidin-2-one
Vue d'ensemble
Description
“4-Amino-1-(4-phenoxyphenyl)pyrrolidin-2-one” is a chemical compound with the molecular formula C16H16N2O2 . It has a molecular weight of 268.31 .
Synthesis Analysis
Pyrrolidin-2-one is a five-membered lactam present in both natural and synthetic compounds . The presence of a pyrrol-2-one fragment in drugs and natural compounds has gained significant attention in the development of novel methods of their synthesis . Pyrrolidin-2-ones have been used in the synthesis of various alkaloids and unusual β-amino acids such as statin and its derivatives .Chemical Reactions Analysis
Pyrrolones and pyrrolidinones are versatile lead compounds for designing powerful bioactive agents . Numerous methods for the synthesis of pyrrolones and pyrrolidinones offer a great scope in the field of medicinal chemistry .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Amino-1-(4-phenoxyphenyl)pyrrolidin-2-one” include a molecular weight of 268.31 . It is stored at room temperature .Applications De Recherche Scientifique
Anti-Tubercular Properties
The compound 4-Amino-1-(4-phenoxyphenyl)pyrrolidin-2-one has been considered for anti-tuberculosis (TB) screening. Similar compounds have shown effectiveness against both H37Rv and multidrug-resistant strains of Mycobacterium tuberculosis (MTB), with concentrations ranging from 0.2–32 μg/mL .
Antimicrobial Activity
Derivatives of this compound, specifically those involving the pyrrolo[2,3-d]pyrimidine moiety, have demonstrated potent antimicrobial activity. One such derivative exhibited a MIC 90 value of 0.488 µM and was non-cytotoxic to the Vero cell line .
Cyclization Reactions in Medicinal Chemistry
The 4-Amino group of this compound can participate in cyclization reactions to form new pyrido[2,3-d]pyrimidin-5-one derivatives when heated under reflux with MeONa in BuOH. This reaction is significant in medicinal chemistry for the synthesis of various pharmacologically active compounds .
Kinase Inhibition for Cancer Therapy
Compounds structurally related to 4-Amino-1-(4-phenoxyphenyl)pyrrolidin-2-one have been explored for their potential as kinase inhibitors, which are crucial in cancer therapy. Detailed structure-activity relationship (SAR) studies have led to the discovery of potent and selective inhibitors that are orally available .
Orientations Futures
Propriétés
IUPAC Name |
4-amino-1-(4-phenoxyphenyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c17-12-10-16(19)18(11-12)13-6-8-15(9-7-13)20-14-4-2-1-3-5-14/h1-9,12H,10-11,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIRCOVVOPYGRHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)OC3=CC=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-1-(4-phenoxyphenyl)pyrrolidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{4-[2-Amino-4-(trifluoromethyl)phenyl]-1-piperazinyl}-1-ethanol](/img/structure/B1518059.png)
![3-(3-Hydroxypropyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B1518060.png)
![3-Amino-2,3-dihydrobenzo[b]thiophene 1,1-dioxide](/img/structure/B1518061.png)


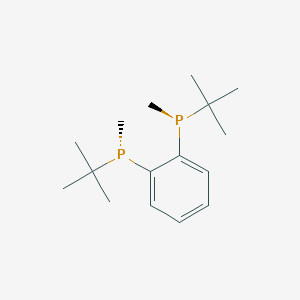


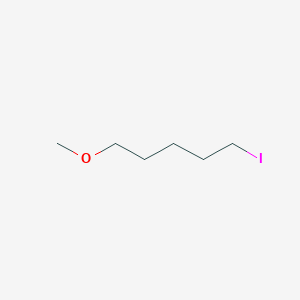
![5,6-Dinitro-4,7-di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B1518088.png)
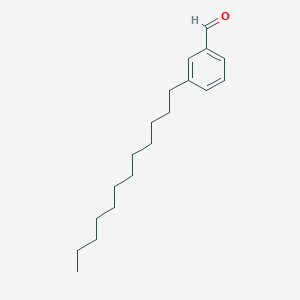
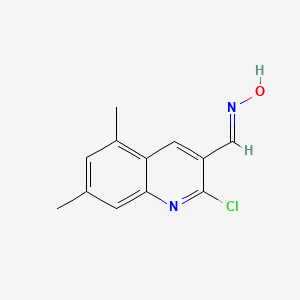
![2-[4-[Bis(4-bromophenyl)amino]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1518107.png)